![molecular formula C14H18O B1613245 Cyclopentyl 2,4-dimethylphenyl ketone CAS No. 898791-50-9](/img/structure/B1613245.png)
Cyclopentyl 2,4-dimethylphenyl ketone
Overview
Description
Cyclopentyl 2,4-dimethylphenyl ketone is a chemical compound with the molecular formula C14H18O . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of ketones like Cyclopentyl 2,4-dimethylphenyl ketone has been a subject of interest in organic chemistry . An efficient five-step protocol for the synthesis of ketamine, a related compound, was developed. This involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid . A novel process for the synthesis of ketamine precursor 2-chlorophenyl cyclopentyl ketone from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde was also validated .Molecular Structure Analysis
The molecular structure of Cyclopentyl 2,4-dimethylphenyl ketone can be represented by the SMILES stringCc1ccc (CCC (=O)C2CCCC2)cc1
. The InChI key for this compound is GUBZCTLMYSMKCN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Cyclopentyl 2,4-dimethylphenyl ketone has a molecular weight of 230.34 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound is considered to have a complexity of 242 .Scientific Research Applications
Organic Synthesis
Cyclopentyl 2,4-dimethylphenyl ketone: is a valuable compound in organic synthesis. It can serve as a precursor for the synthesis of various benzylic derivatives . Through reactions at the benzylic position, it can undergo free radical bromination or nucleophilic substitution, leading to a range of products useful in further synthetic applications .
Analytical Standards
This compound can be used as an analytical standard in chromatography to help identify and quantify similar compounds in mixtures, ensuring accurate results in pharmaceutical testing .
Safety And Hazards
Future Directions
The use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry . The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Therefore, the synthesis and applications of Cyclopentyl 2,4-dimethylphenyl ketone could be a promising direction for future research.
properties
IUPAC Name |
cyclopentyl-(2,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-7-8-13(11(2)9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJNXLKEJANFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642565 | |
Record name | Cyclopentyl(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2,4-dimethylphenyl ketone | |
CAS RN |
898791-50-9 | |
Record name | Cyclopentyl(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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